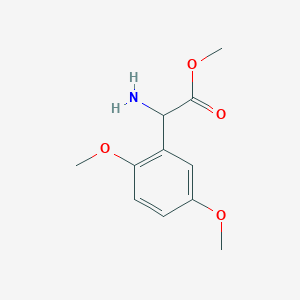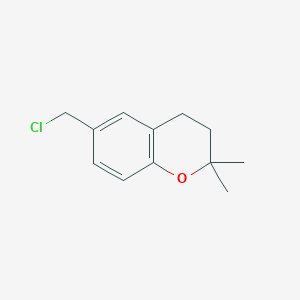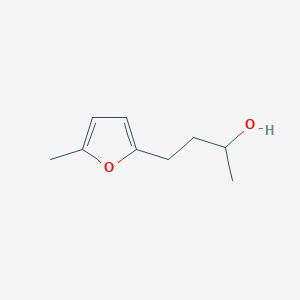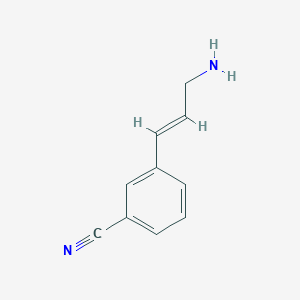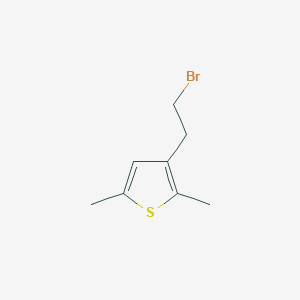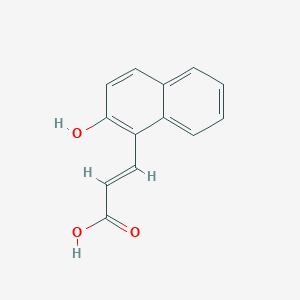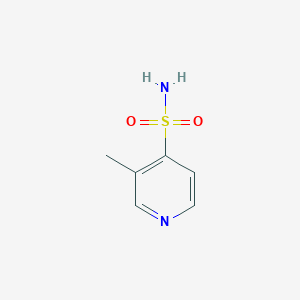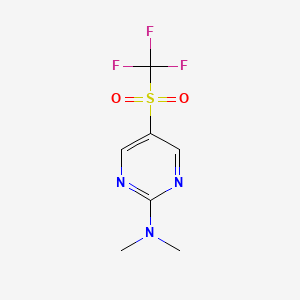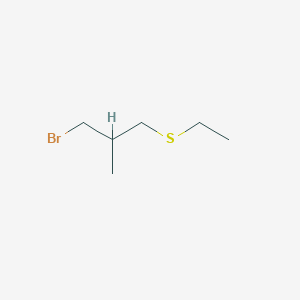
(3-Bromo-2-methylpropyl)(ethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-methylpropyl)(ethyl)sulfane is an organic compound with the molecular formula C6H13BrS. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl sulfane group attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methylpropyl)(ethyl)sulfane typically involves the reaction of 3-bromo-2-methylpropyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethyl sulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methylpropyl)(ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-methylpropyl)(ethyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylpropyl)(ethyl)sulfane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethyl sulfane group can undergo oxidation and reduction, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of specific reagents and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropyl bromide: Similar structure but lacks the ethyl sulfane group.
Ethyl sulfane: Contains the ethyl sulfane group but lacks the bromine and methyl groups.
2-Bromo-2-methylpropane: Similar structure but lacks the ethyl sulfane group.
Uniqueness
(3-Bromo-2-methylpropyl)(ethyl)sulfane is unique due to the presence of both a bromine atom and an ethyl sulfane group attached to a propyl chain. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H13BrS |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-bromo-3-ethylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C6H13BrS/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3 |
InChI Key |
RQILIEJDIWGJER-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


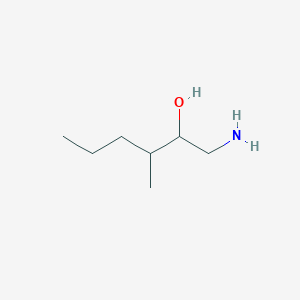

![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
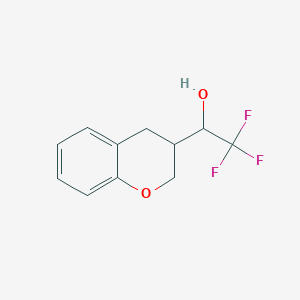
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
